Cas no 1261015-09-1 (N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)

N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a heterocyclic compound featuring a triazoloquinoxaline core with a substituted acetamide side chain. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly due to the presence of the triazole and quinoxaline moieties, which are known for their bioactivity. The methoxyphenylmethyl group may enhance solubility or modulate binding interactions. The compound's defined stereochemistry and functional groups make it a promising candidate for further study in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation. Its synthesis and purity are critical for reproducible research applications.
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide structure
1261015-09-1 structure
Product name:N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
CAS No:1261015-09-1
MF:C20H19N5O3
MW:377.3966
CID:5345570

N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2-methoxyphenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
    • N-(2-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
    • N-(2-methoxybenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
    • STL084681
    • N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
    • Inchi: 1S/C20H19N5O3/c1-13-22-23-19-20(27)24(15-8-4-5-9-16(15)25(13)19)12-18(26)21-11-14-7-3-6-10-17(14)28-2/h3-10H,11-12H2,1-2H3,(H,21,26)
    • InChI Key: CDZXXSBSYXOJCI-UHFFFAOYSA-N
    • SMILES: O=C1C2=NN=C(C([H])([H])[H])N2C2=C([H])C([H])=C([H])C([H])=C2N1C([H])([H])C(N([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 588
  • Topological Polar Surface Area: 89.4
  • XLogP3: 1.7

N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3411-6123-20mg
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1261015-09-1
20mg
$99.0 2023-09-10
Life Chemicals
F3411-6123-15mg
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1261015-09-1
15mg
$89.0 2023-09-10
Life Chemicals
F3411-6123-2μmol
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1261015-09-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-6123-20μmol
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1261015-09-1
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-6123-10mg
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1261015-09-1
10mg
$79.0 2023-09-10
Life Chemicals
F3411-6123-10μmol
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1261015-09-1
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-6123-25mg
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1261015-09-1
25mg
$109.0 2023-09-10
Life Chemicals
F3411-6123-40mg
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1261015-09-1
40mg
$140.0 2023-09-10
Life Chemicals
F3411-6123-1mg
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1261015-09-1
1mg
$54.0 2023-09-10
Life Chemicals
F3411-6123-50mg
N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1261015-09-1
50mg
$160.0 2023-09-10

Additional information on N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Comprehensive Analysis of N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CAS No. 1261015-09-1)

In the realm of pharmaceutical and biochemical research, N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CAS No. 1261015-09-1) has emerged as a compound of significant interest. This triazoloquinoxaline derivative is gaining attention due to its potential applications in drug discovery, particularly in targeting specific enzymatic pathways. Researchers are increasingly exploring its structure-activity relationship (SAR) to optimize its efficacy and selectivity.

The compound's unique heterocyclic framework, featuring a triazolo[4,3-a]quinoxaline core, contributes to its ability to interact with biological targets. Recent studies highlight its relevance in kinase inhibition, a hot topic in oncology and inflammatory disease research. With the growing demand for small-molecule inhibitors, this compound aligns with trends in precision medicine and personalized therapeutics.

From a synthetic chemistry perspective, N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide exemplifies advancements in scaffold diversification. Its acetamide side chain and methoxyphenyl moiety offer opportunities for structure-based drug design (SBDD). These features are frequently discussed in forums focusing on fragment-based drug discovery (FBDD) and computational chemistry.

In the context of drug metabolism and pharmacokinetics (DMPK), this compound's logP and hydrogen-bonding capacity make it a candidate for optimizing oral bioavailability. These properties are critical for researchers addressing challenges in blood-brain barrier (BBB) penetration—a recurring theme in neurodegenerative disease discussions.

The rise of AI-driven drug discovery has further amplified interest in compounds like CAS No. 1261015-09-1. Machine learning models trained on triazoloquinoxaline analogs can predict novel derivatives with enhanced target affinity. This aligns with the pharmaceutical industry's shift toward high-throughput virtual screening (HTVS).

Environmental and green chemistry considerations are also shaping research around this compound. Scientists are investigating atom-economical synthesis routes to produce it with minimal waste—addressing the demand for sustainable pharmaceutical manufacturing.

As regulatory agencies emphasize ICH guidelines for impurity profiling, the analytical characterization of N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide requires advanced techniques like LC-MS/MS and NMR spectroscopy. These methods are frequently searched by quality control professionals.

In conclusion, CAS No. 1261015-09-1 represents a versatile scaffold bridging multiple disciplines—from medicinal chemistry to computational biology. Its ongoing study reflects broader trends in targeted therapy development and rational drug design, making it a compelling subject for both academic and industrial research.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd